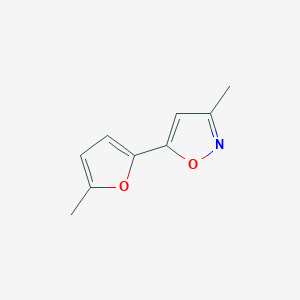![molecular formula C16H14O B13665329 Phenyl[4-(prop-2-en-1-yl)phenyl]methanone CAS No. 76385-38-1](/img/structure/B13665329.png)
Phenyl[4-(prop-2-en-1-yl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Allylphenyl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group and an allyl group attached to a central carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Allylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the acyl group onto an aromatic ring. The general reaction scheme is as follows:
Starting Materials: Benzene, allyl chloride, and benzoyl chloride.
Catalyst: Aluminum chloride (AlCl₃).
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of (4-Allylphenyl)(phenyl)methanone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the process.
化学反応の分析
Types of Reactions
(4-Allylphenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
(4-Allylphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Allylphenyl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the allyl and phenyl groups can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzophenone: Similar structure but lacks the allyl group.
Acetophenone: Contains a methyl group instead of the allyl group.
4-Allylbenzophenone: Similar structure but with different substitution patterns.
Uniqueness
(4-Allylphenyl)(phenyl)methanone is unique due to the presence of both an allyl and a phenyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for designing molecules with specific chemical and biological activities.
特性
CAS番号 |
76385-38-1 |
|---|---|
分子式 |
C16H14O |
分子量 |
222.28 g/mol |
IUPAC名 |
phenyl-(4-prop-2-enylphenyl)methanone |
InChI |
InChI=1S/C16H14O/c1-2-6-13-9-11-15(12-10-13)16(17)14-7-4-3-5-8-14/h2-5,7-12H,1,6H2 |
InChIキー |
YYJZQPMPMIUTQV-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline](/img/structure/B13665253.png)
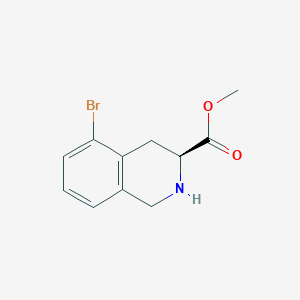
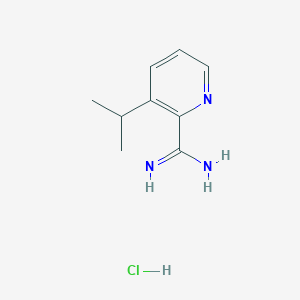
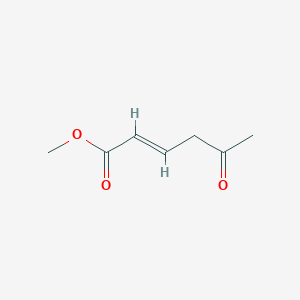
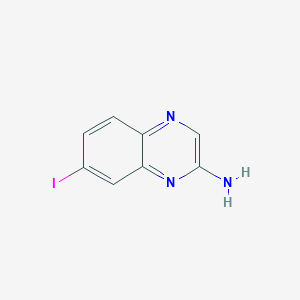
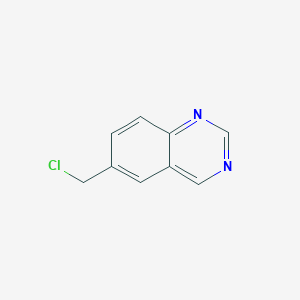

![2-Ethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665292.png)

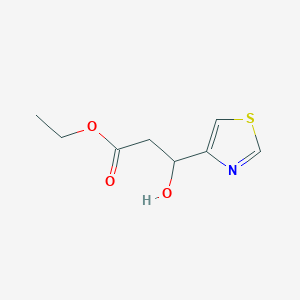
![7-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B13665318.png)
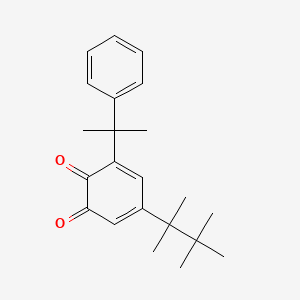
![7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665328.png)
